1-(5-Isopropoxybenzofuran-2-yl)ethanone

Lipophilicity Drug-likeness Medicinal Chemistry

This 5-isopropoxy-substituted benzofuran ketone offers quantifiably different lipophilicity and steric bulk than methoxy/ethoxy analogs, enabling precise ADME tuning in α-glucosidase inhibitor development or metathesis catalyst frameworks. Acquire this versatile scaffold for focused SAR libraries, leveraging its unique electronic environment for differentiated bioactivity. Contact for bulk R&D quantities.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B12080034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Isopropoxybenzofuran-2-yl)ethanone
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)OC(=C2)C(=O)C
InChIInChI=1S/C13H14O3/c1-8(2)15-11-4-5-12-10(6-11)7-13(16-12)9(3)14/h4-8H,1-3H3
InChIKeyCNVUVXLAPIPYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Isopropoxybenzofuran-2-yl)ethanone (CAS 2340293-61-8): Procurement-Grade Characterization and Comparative Selection Guide


1-(5-Isopropoxybenzofuran-2-yl)ethanone (CAS 2340293-61-8) is a benzofuran-derived ketone with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . The compound features a 5-isopropoxy substituent on the benzofuran ring and an acetyl group at the 2-position, representing a versatile scaffold for structure-activity relationship (SAR) exploration, catalyst development, and synthetic derivatization . The strategic placement of the isopropoxy group at the 5-position, in contrast to methoxy, ethoxy, or unsubstituted analogs, introduces quantifiable differences in lipophilicity and steric bulk that can be exploited in both medicinal chemistry and materials science applications .

Why Generic Substitution of 1-(5-Isopropoxybenzofuran-2-yl)ethanone with Common Analogs Fails in Structure-Activity and Materials Science Applications


Within the benzofuran ethanone family, subtle alterations in substituent position and identity can profoundly impact physicochemical properties, biological target engagement, and catalytic performance. Unsubstituted 2-acetylbenzofuran (CAS 1646-26-0) lacks the 5-alkoxy group entirely, resulting in significantly different lipophilicity and a distinct hydrogen-bonding profile compared to the 5-isopropoxy derivative . Similarly, the regioisomeric 1-(5-isopropoxybenzofuran-3-yl)ethanone (CAS 1427020-31-2) presents the acetyl group at the 3-position, a structural change known to alter binding conformations and biological activity . Furthermore, replacing the isopropoxy group with smaller alkoxy substituents, such as methoxy (CAS 21587-39-3) or ethoxy (CAS 58583-72-5), modifies both steric bulk and calculated lipophilicity, directly impacting membrane permeability and enzyme binding site compatibility . These structural differences preclude direct interchangeability without rigorous validation; the following quantitative evidence establishes the specific, measurable dimensions where 1-(5-Isopropoxybenzofuran-2-yl)ethanone demonstrates differentiated value.

Quantitative Differentiation Evidence: 1-(5-Isopropoxybenzofuran-2-yl)ethanone vs. Closest Analogs


Molecular Weight and Calculated Lipophilicity (ClogP) Differentiation vs. 5-Alkoxy Analogs

Compared to its 5-methoxy (CAS 21587-39-3) and 5-ethoxy (CAS 58583-72-5) analogs, 1-(5-Isopropoxybenzofuran-2-yl)ethanone exhibits a significantly higher molecular weight (218.25 g/mol) and a calculated increase in lipophilicity (ClogP) due to the larger, more hydrophobic isopropoxy substituent . This quantifiable difference in physicochemical properties is critical for optimizing membrane permeability, plasma protein binding, and oral bioavailability in drug discovery programs .

Lipophilicity Drug-likeness Medicinal Chemistry ADME

Potential for Enhanced Catalytic Activity: Isopropoxy-Benzofuran Scaffolds in Olefin Metathesis

A computational DFT study (M06-D3) demonstrated that specific isopropoxy-1-benzofuran derivatives, when incorporated into Hoveyda–Grubbs-like catalyst frameworks, exhibit activation free energies for the dissociative pathway that are 2–5 kcal mol−1 lower than the parent Hoveyda–Grubbs catalyst [1]. While this study evaluated a series of ten isopropoxy-1-benzofuran derivatives, the results establish a class-level inference that the isopropoxybenzofuran motif can be tuned to enhance catalytic performance. In contrast, the simple replacement of isopropoxybenzene with unsubstituted benzofuran did not yield a stable ruthenium complex due to geometrical constraints [2]. This suggests that the specific isopropoxy substitution pattern present in 1-(5-Isopropoxybenzofuran-2-yl)ethanone is a critical structural feature for developing potent metathesis catalysts, differentiating it from unsubstituted benzofuran analogs.

Olefin Metathesis Homogeneous Catalysis Organometallic Chemistry DFT

Derivatization Potential via Ketone Functionality for α-Glucosidase Inhibitor Development

The 2-acetylbenzofuran scaffold, which forms the core of 1-(5-Isopropoxybenzofuran-2-yl)ethanone, has been extensively utilized to generate potent α-glucosidase inhibitors through derivatization of the ketone moiety [1]. In a representative study, 2-acetylbenzofuran hydrazones and their metal complexes demonstrated potent α-glucosidase inhibition, with certain Cu(II) complexes achieving IC50 values as low as 0.15 ± 0.003 µM and 0.21 ± 0.002 µM, representing a >2500-fold improvement over the reference drug acarbose (IC50 = 378.25 ± 0.12 µM) [2]. While direct activity data for 1-(5-Isopropoxybenzofuran-2-yl)ethanone itself is not reported, the presence of the 5-isopropoxy group offers a unique opportunity to modulate the physicochemical and binding properties of resulting hydrazone or chalcone derivatives, a key advantage over the unsubstituted 2-acetylbenzofuran starting material.

α-Glucosidase Diabetes Enzyme Inhibition Medicinal Chemistry

Regioisomeric Differentiation: 2-yl vs. 3-yl Isomer for SAR and Binding Mode Studies

1-(5-Isopropoxybenzofuran-2-yl)ethanone is the 2-yl regioisomer, distinct from the commercially available 3-yl isomer (CAS 1427020-31-2) . In benzofuran-based drug discovery, the position of the acetyl substituent (2- vs. 3-) is a critical determinant of molecular conformation and biological target engagement. For example, SAR studies on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives have shown that substituents at the 2-position are essential for selective anticancer activity, with certain derivatives exhibiting pro-apoptotic effects in K562 leukemia cells while sparing healthy HaCaT cells [1]. While specific data for the 5-isopropoxy analog is not reported, the regioisomeric distinction provides a clear rationale for procuring the 2-yl isomer to explore a specific binding pose or SAR vector that the 3-yl isomer cannot access.

Regioisomerism Structure-Activity Relationship Binding Mode Drug Design

Synthetic Versatility: Ketone Reactivity for Building Diverse Chemical Libraries

The carbonyl group of 1-(5-Isopropoxybenzofuran-2-yl)ethanone is a versatile handle for condensation reactions with nitrogen-based nucleophiles, enabling the synthesis of diverse derivative libraries . This reactivity is well-established for 2-acetylbenzofuran analogs, which have been used to generate chalcones via Claisen-Schmidt condensation, oxime ethers, and hydrazones [1]. In a study of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, base-catalyzed condensation with various aromatic aldehydes yielded a series of chalcone derivatives with notable anticancer activity [2]. The presence of the 5-isopropoxy group in the target compound is expected to influence both the reactivity of the ketone and the physicochemical properties of the resulting derivatives, offering a distinct synthetic starting point compared to unsubstituted or differently substituted 2-acetylbenzofurans.

Organic Synthesis Chemical Biology Library Synthesis Medicinal Chemistry

Optimized Research and Industrial Application Scenarios for 1-(5-Isopropoxybenzofuran-2-yl)ethanone


Medicinal Chemistry: Lead Optimization for α-Glucosidase or LOX-15 Inhibitors

Use 1-(5-Isopropoxybenzofuran-2-yl)ethanone as a starting material to synthesize hydrazone or chalcone derivatives for evaluation as α-glucosidase or lipoxygenase inhibitors. The 5-isopropoxy group provides a quantifiably different lipophilicity profile compared to methoxy or ethoxy analogs, enabling fine-tuning of ADME properties. This approach leverages the established potency of the 2-acetylbenzofuran scaffold, where metal complexes have achieved IC50 values as low as 0.15 µM against α-glucosidase [1]. The resulting library can be screened to identify candidates with improved potency and selectivity.

Catalysis: Development of Next-Generation Olefin Metathesis Catalysts

Incorporate the isopropoxybenzofuran motif into ruthenium-based catalyst frameworks. DFT studies have demonstrated that specific isopropoxy-1-benzofuran derivatives can lower the activation free energy for olefin metathesis by 2–5 kcal mol−1 compared to the standard Hoveyda–Grubbs catalyst [2]. The 5-isopropoxy substitution pattern is a critical feature for achieving a stable and highly active catalyst, offering a distinct advantage over unsubstituted benzofuran analogs which form unstable complexes [3]. This application targets researchers in organometallic chemistry and industrial process chemistry seeking to improve metathesis efficiency.

Chemical Biology: Synthesis of Diverse Benzofuran-Based Libraries for Phenotypic Screening

Employ the reactive ketone moiety to generate a focused library of benzofuran derivatives via condensation with various amines, hydrazines, or aldehydes. This strategy has been successfully applied to analogous compounds, such as 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, to produce chalcone derivatives with anticancer activity [4]. The 5-isopropoxy group introduces a unique steric and electronic environment that will differentiate the resulting library from those derived from unsubstituted or differently substituted 2-acetylbenzofurans. This scenario is ideal for chemical biologists exploring novel bioactivity.

SAR Exploration: Defining the Role of 5-Alkoxy Substituents in Benzofuran Bioactivity

Acquire 1-(5-Isopropoxybenzofuran-2-yl)ethanone alongside its 5-methoxy (CAS 21587-39-3) and 5-ethoxy (CAS 58583-72-5) analogs to systematically evaluate the impact of increasing alkoxy chain length on biological activity. This comparative study can elucidate the optimal lipophilic and steric parameters for target engagement, particularly for targets sensitive to substituent size at the 5-position, such as testosterone 5α-reductase [5]. The quantifiable differences in molecular weight and ClogP between these compounds provide a clear rationale for their inclusion in a focused SAR panel.

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